(1,1,3,3-Tetramethoxypropan-2-yl)cyclobutane
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Overview
Description
(1,1,3,3-Tetramethoxypropan-2-yl)cyclobutane is a chemical compound with the molecular formula C11H22O4 It is a cyclobutane derivative with four methoxy groups attached to a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,3,3-Tetramethoxypropan-2-yl)cyclobutane typically involves the reaction of cyclobutane derivatives with methoxy-substituted reagents under controlled conditions. One common method is the reaction of cyclobutyl halides with methoxy-substituted Grignard reagents, followed by purification through distillation or chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(1,1,3,3-Tetramethoxypropan-2-yl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1,1,3,3-Tetramethoxypropan-2-yl)cyclobutane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,1,3,3-Tetramethoxypropan-2-yl)cyclobutane involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Methoxycyclobutane: A cyclobutane derivative with methoxy groups.
Propan-2-ylcyclobutane: A cyclobutane derivative with a propan-2-yl group.
Uniqueness
(1,1,3,3-Tetramethoxypropan-2-yl)cyclobutane is unique due to the presence of four methoxy groups and a propan-2-yl group, which confer distinct chemical properties and reactivity compared to other cyclobutane derivatives. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
90253-04-6 |
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Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1,1,3,3-tetramethoxypropan-2-ylcyclobutane |
InChI |
InChI=1S/C11H22O4/c1-12-10(13-2)9(8-6-5-7-8)11(14-3)15-4/h8-11H,5-7H2,1-4H3 |
InChI Key |
MJRRQZLLIVRTRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C1CCC1)C(OC)OC)OC |
Origin of Product |
United States |
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